benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate
Description
Benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate is a synthetic carbamate derivative characterized by a benzyl group linked to a carbamate moiety, which is further attached to an ethyl chain bearing a 4-iodo-substituted pyrazole ring. The iodine atom in the pyrazole ring may enhance intermolecular interactions (e.g., halogen bonding) and influence reactivity, while the carbamate group could modulate solubility and metabolic stability .
Properties
Molecular Formula |
C13H14IN3O2 |
|---|---|
Molecular Weight |
371.17 g/mol |
IUPAC Name |
benzyl N-[2-(4-iodopyrazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H14IN3O2/c14-12-8-16-17(9-12)7-6-15-13(18)19-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,15,18) |
InChI Key |
VDSSVOMHDANUFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN2C=C(C=N2)I |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Synthetic Route Overview
The synthesis of benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate generally follows a three-step approach:
- Synthesis of 2-(4-iodo-1H-pyrazol-1-yl)ethanol : This key intermediate is prepared by nucleophilic substitution of 4-iodopyrazole with ethylene derivatives.
- Functionalization of the hydroxyl group : Conversion of the ethanol moiety to a suitable leaving group or protection for subsequent carbamate formation.
- Formation of the benzyl carbamate : Coupling of the functionalized intermediate with benzyl chloroformate or related reagents to form the final carbamate.
Detailed Synthetic Procedures
Preparation of 2-(4-iodo-1H-pyrazol-1-yl)ethanol
- Reaction : 4-iodopyrazole is reacted with ethylene carbonate or 2-bromoethanol in the presence of a strong base such as sodium hydride.
- Conditions : The reaction is typically conducted in N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 65–125°C) for extended periods (up to 3 days).
- Yield : Approximately 53–64% yield reported.
- Workup : Quenching with brine/ethyl acetate, extraction, drying, and purification by silica gel chromatography.
- Example :
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 4-iodopyrazole + sodium hydride + 2-bromoethanol in DMF at 65°C for 3 days | 64 | Extended heating ensures complete reaction |
| 2 | Quench with brine/EtOAc, extract, dry, purify | - | Silica gel chromatography used |
Functionalization of 2-(4-iodo-1H-pyrazol-1-yl)ethanol
- Tosylation : Conversion of the hydroxyl group to a tosylate using tosyl chloride and triethylamine in dichloromethane at 0–20°C over 18 hours.
- Yield : High yields around 93% reported.
- Purpose : Tosylate acts as a good leaving group for subsequent nucleophilic substitution or carbamate formation.
- Example :
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 2-(4-iodo-1H-pyrazol-1-yl)ethanol + tosyl chloride + triethylamine in DCM at 0–20°C for 18 h | 93 | Reaction monitored by NMR and LCMS |
| 2 | Workup: wash with water, acid, dry, purify | - | Silica gel chromatography |
Data Tables Summary
| Step | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| 1. Formation of 2-(4-iodo-1H-pyrazol-1-yl)ethanol | 4-iodopyrazole + NaH + 2-bromoethanol in DMF, 65°C, 3 days | 53–64 | Requires prolonged heating; moderate yield |
| 2. Tosylation of ethanol group | Tosyl chloride + triethylamine in DCM, 0–20°C, 18 h | 93 | High yield; tosylate is a good leaving group |
| 3. Carbamate formation | Benzyl chloroformate + base in DCM, 0–25°C | ~70+ | Efficient carbamate coupling |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can target the carbamate group or the iodine substituent.
Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carbamate or deiodinated pyrazole.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used to study the biological activity of pyrazole derivatives and their interactions with various biomolecules.
Mechanism of Action
The mechanism of action of benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The iodine substituent and the carbamate group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzyl N-[2-(5-Hydroxy-1H-Indol-3-yl)ethyl]carbamate (CAS: 53157-50-9)
This compound shares a benzyl carbamate core with the target molecule but differs in its substituents. The ethyl chain is connected to a 5-hydroxyindole group instead of a 4-iodopyrazole. Key comparative data are summarized below:
Key Differences :
- The hydroxyindole derivative may exhibit hydrogen-bonding interactions and redox activity due to the phenolic group, making it relevant in neurological or antioxidant research .
Ethyl Carbamate (EC)
Ethyl carbamate (NH₂COOCH₂CH₃), a simpler carbamate, is a well-studied compound with known carcinogenic risks. While structurally distinct from the benzyl carbamates, EC serves as a critical reference for understanding carbamate toxicity and stability:
Key Insights :
- EC’s carcinogenicity (linked to DNA adduct formation) underscores the need for toxicity studies on synthetic carbamates like benzyl derivatives, though structural differences (e.g., benzyl vs. ethyl groups) may alter metabolic pathways .
- EC’s stability under distillation (e.g., in liquors) contrasts with benzyl carbamates, which may decompose under similar conditions due to bulkier substituents .
Biological Activity
Benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a carbamate functional group attached to a pyrazole moiety, which is known for its diverse biological activities. The presence of the iodine atom in the pyrazole ring enhances its reactivity and may influence its interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The iodine substitution can enhance binding affinity to certain receptors or enzymes, potentially modulating various signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, pyrazole derivatives have been shown to possess antifungal activity, suggesting that this compound may also demonstrate such effects. A study on related pyrazole carboxamides reported significant antifungal activity against various strains .
Anticancer Potential
Preliminary studies have suggested that compounds in the pyrazole class can inhibit cancer cell proliferation. For example, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were found to reduce mTORC1 activity and increase autophagy in cancer cells, indicating a potential mechanism for anticancer activity . This suggests that this compound might also possess similar properties.
Structure-Activity Relationship (SAR)
A structure–activity relationship study on related pyrazole compounds revealed that modifications to the pyrazole ring significantly impacted their biological activities. For example, compounds exhibiting submicromolar antiproliferative activity were identified, highlighting the importance of structural modifications in enhancing efficacy .
In Vitro Studies
In vitro studies are crucial for assessing the biological activity of this compound. These studies typically involve testing the compound against various cancer cell lines and evaluating its effects on cell viability, apoptosis, and autophagy.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MIA PaCa-2 | <0.5 | mTORC1 inhibition, increased autophagy |
| Study 2 | HeLa | 0.8 | Induction of apoptosis through caspase activation |
Q & A
Basic: What are the recommended synthetic routes for benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves three key steps:
- Step 1: Pyrazole Ring Formation
Cyclocondensation of hydrazine derivatives with diketones or alkynes under reflux conditions (e.g., ethanol, 80°C) to form the pyrazole core . - Step 2: Iodination
Electrophilic iodination at the 4-position of the pyrazole using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) at 0–25°C . - Step 3: Carbamate Coupling
Reaction of the iodopyrazole intermediate with benzyl chloroformate in the presence of a base (e.g., triethylamine) and a coupling agent (e.g., EDCI/HOBt) in anhydrous dichloromethane .
Optimization Tips: - Use microwave-assisted synthesis to reduce reaction times and improve yields for pyrazole derivatives .
- Monitor iodination efficiency via TLC or HPLC to avoid over-halogenation.
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Answer:
- Nuclear Magnetic Resonance (NMR):
Use - and -NMR to confirm the pyrazole ring protons (δ 7.5–8.5 ppm) and carbamate carbonyl (δ 155–160 ppm). Assign peaks using 2D NMR (COSY, HSQC) . - Mass Spectrometry (MS):
High-resolution MS (HRMS) confirms molecular weight (expected [M+H] ~ 415.2 g/mol) and fragmentation patterns . - X-ray Crystallography:
For unambiguous structural confirmation, employ SHELXL (via SHELX suite) for refinement. Crystallize the compound in ethyl acetate/hexane mixtures and collect data at 100 K .
Basic: How can researchers investigate the biological activity of this compound, and what assays are appropriate for initial screening?
Answer:
- Enzyme Inhibition Assays:
Test against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) at 10–100 µM concentrations . - Antimicrobial Screening:
Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . - Cytotoxicity Profiling:
Evaluate in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC values to control carbamates .
Advanced: What computational strategies predict target interactions, and how can molecular docking be validated experimentally?
Answer:
- Molecular Docking:
Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets. Prioritize targets based on pyrazole-carbamate pharmacophores (e.g., CDK2, EGFR) . - Validation:
Perform surface plasmon resonance (SPR) to measure binding kinetics (K) or isothermal titration calorimetry (ITC) for thermodynamic profiling . - Contradiction Resolution:
If docking scores conflict with experimental IC, re-evaluate protonation states or solvent models in simulations .
Advanced: How should researchers address discrepancies in synthetic yields or purity levels?
Answer:
- Yield Optimization:
Vary solvents (e.g., switch DMF to acetonitrile for iodination) or catalysts (e.g., DMAP for carbamate coupling) . - Purity Analysis:
Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Adjust recrystallization solvents (e.g., ethanol/water) . - Data Reproducibility:
Document reaction atmosphere (N vs. air) and moisture levels, as carbamates are hydrolysis-sensitive .
Advanced: What structural analogs inform SAR development, and how do their activities compare?
Answer:
- Analog 1: Phenyl N-(1H-pyrazol-4-yl)carbamate
Lacks the iodo group but shows moderate EGFR inhibition (IC = 2.1 µM), suggesting iodine enhances target binding . - Analog 2: N-(2-(1H-pyrazol-1-yl)ethyl)benzamide
Replaces carbamate with amide; reduced solubility but higher metabolic stability . - SAR Insights:
- Iodine at pyrazole-4 improves hydrophobic interactions in kinase pockets.
- Ethyl linkers between pyrazole and carbamate balance flexibility and steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
